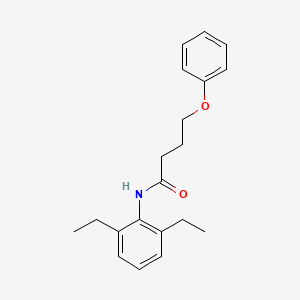

N-(2,6-diethylphenyl)-4-phenoxybutanamide

Description

Contextualization within N-Aryl Amide Chemistry Research

N-(2,6-diethylphenyl)-4-phenoxybutanamide is classified as an N-aryl amide. This class of compounds is characterized by an amide linkage where the nitrogen atom is directly attached to an aromatic ring. N-aryl amides are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. The amide bond itself is one of the most fundamental linkages in organic chemistry and biology, forming the backbone of peptides and proteins.

The synthesis of N-aryl amides is a cornerstone of organic synthesis. Traditional methods often involve the coupling of an aniline (B41778) derivative with a carboxylic acid or its activated form. However, the relatively low nucleophilicity of the nitrogen atom in anilines can present challenges, sometimes requiring harsh reaction conditions or the use of specific coupling reagents. chemistryviews.org Modern synthetic chemistry has seen the development of advanced catalytic systems, such as those employing nickel and photoredox catalysts, to facilitate these transformations under milder conditions. chemistryviews.org The development of novel synthetic routes, including hypervalent iodine-mediated rearrangements and reactions involving arylboronic acids, continues to expand the toolkit for accessing structurally diverse N-aryl amides. mdpi.commdpi.com

Historical Research Trajectory of N-Aryl Amides and Phenoxy-Containing Compounds

The history of N-aryl amides is deeply intertwined with the development of the pharmaceutical and dye industries. Acetanilide, one of the simplest N-aryl amides, was one of the first synthetic analgesics and antipyretics, though its use has been largely superseded due to toxicity concerns. This early example highlighted the potential biological activity of this class of compounds and spurred further research.

Concurrently, phenoxy-containing compounds, characterized by a phenyl ring linked to another moiety via an ether bond, have a rich history in chemical research. The phenoxy group is a key structural feature in many natural products, including lignans (B1203133) and some flavonoids, which have been investigated for a variety of biological activities. nih.govmdpi.com In synthetic chemistry, the ether linkage of phenoxy compounds is generally stable, making it a desirable feature in the design of new molecules. The synthesis of phenoxy-containing molecules has evolved from classical Williamson ether synthesis to more sophisticated transition-metal-catalyzed cross-coupling reactions.

Significance of Butanamide and Phenoxy Moieties in Investigational Chemical Compounds

The butanamide moiety, a four-carbon amide, is a structural component found in a number of investigational compounds with diverse biological activities. Butanamide derivatives have been explored for their potential in various therapeutic areas. For instance, certain butanamide derivatives have been investigated as anticonvulsant agents. nih.gov Others have been synthesized and evaluated as dual inhibitors of cyclooxygenase and lipoxygenase, suggesting potential applications in treating inflammation and pain. nih.gov The flexibility and lipophilicity of the butyl chain in the butanamide structure can be advantageous for tuning the pharmacokinetic and pharmacodynamic properties of a molecule.

Overview of Scholarly Research on this compound

A comprehensive review of the scientific literature reveals a notable lack of dedicated scholarly research specifically focused on this compound. There are no prominent studies detailing its synthesis, characterization, or biological evaluation.

However, research on structurally related compounds provides some context. For example, studies on other N-aryl butanamides have explored their potential as antifungal agents. nih.gov Additionally, the N-(2,6-diethylphenyl)acetamide substructure is present in other researched compounds, indicating that this particular substituted phenyl ring is of interest in the design of new molecules. The synthesis of related compounds often involves multi-step processes, including the preparation of key intermediates like (2,6-diethyl-4-methyl)phenylacetic acid. google.com

While direct research on this compound is not available, the established significance of the N-aryl amide, butanamide, and phenoxy moieties in medicinal and synthetic chemistry suggests that this compound could be a target for future investigation. Its unique combination of these structural features may impart interesting physicochemical and biological properties worthy of exploration.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-16-10-8-11-17(4-2)20(16)21-19(22)14-9-15-23-18-12-6-5-7-13-18/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCDVWOJJAHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of N-(2,6-diethylphenyl)-4-phenoxybutanamide

The primary disconnection for the synthesis of this compound is the amide bond, suggesting a convergent approach by coupling a 4-phenoxybutanoic acid derivative with 2,6-diethylaniline (B152787).

Classical amidation methods remain a cornerstone for the synthesis of N-substituted butanamides, including this compound. These approaches typically involve the activation of the carboxylic acid group of 4-phenoxybutanoic acid to facilitate nucleophilic attack by the sterically hindered 2,6-diethylaniline.

One of the most common methods is the conversion of 4-phenoxybutanoic acid to its corresponding acyl chloride . This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The resulting 4-phenoxybutanoyl chloride is a highly reactive electrophile that readily reacts with 2,6-diethylaniline. A base, such as triethylamine (B128534) (Et₃N) or pyridine, is usually added to neutralize the hydrochloric acid byproduct.

Another widely used classical approach is the use of coupling reagents that promote the direct amidation of a carboxylic acid and an amine. A variety of such reagents are commercially available, each with its own advantages regarding reaction conditions and suppression of side reactions. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency and minimize racemization if chiral centers are present. The reaction of 4-phenoxybutanoic acid and 2,6-diethylaniline in the presence of EDC and HOBt in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or DMF, provides a reliable route to the target amide.

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | SOCl₂ or (COCl)₂, DCM, rt to reflux, then 2,6-diethylaniline, Et₃N | High reactivity, generally good yields. | Requires handling of moisture-sensitive and corrosive reagents. |

| EDC/HOBt | EDC, HOBt, DCM or DMF, 0 °C to rt | Mild conditions, good for sensitive substrates. | Byproducts can be difficult to remove. |

| DCC/DMAP | DCC, cat. DMAP, DCM, 0 °C to rt | Effective for sterically hindered substrates. | Dicyclohexylurea byproduct can be challenging to separate. |

More advanced synthetic strategies can offer milder reaction conditions, improved atom economy, or novel pathways to introduce the phenoxy group. One such approach involves the use of boronic acid-catalyzed amidation . In this method, a boronic acid derivative can activate the carboxylic acid towards nucleophilic attack by the amine, often under milder conditions than traditional coupling reagents.

Another advanced route could involve a palladium-catalyzed carbonylation reaction. For instance, a reaction between an aryl halide (e.g., 1-bromo-4-phenoxybutane), carbon monoxide, and 2,6-diethylaniline in the presence of a palladium catalyst could, in principle, form the desired amide bond. However, the control of regioselectivity and the requirement for specialized equipment for handling carbon monoxide can be limitations.

Furthermore, the phenoxy moiety can be introduced at a later stage of the synthesis. For example, one could synthesize N-(2,6-diethylphenyl)-4-halobutanamide (e.g., where the halogen is bromine or iodine) and then perform a nucleophilic substitution with phenol (B47542) or a substituted phenol in the presence of a base like potassium carbonate. This approach is particularly useful for creating a library of analogues with different phenoxy groups.

| Method | Description | Key Features |

| Boronic Acid Catalysis | A boronic acid activates the carboxylic acid for amidation. | Mild conditions, often environmentally benign. |

| Late-stage Phenoxylation | Synthesis of an N-(2,6-diethylphenyl)-4-halobutanamide intermediate followed by reaction with a phenol. | Allows for late-stage diversification of the phenoxy moiety. |

Design and Synthesis of Analogues and Derivatives of this compound

The modular structure of this compound allows for systematic modifications of its three key components: the phenoxy moiety, the diethylphenyl moiety, and the butanamide linker. Such derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the material properties of related compounds.

The phenoxy group can be readily modified by introducing various substituents on the phenyl ring. This is typically achieved by using substituted phenols in the synthesis of the 4-phenoxybutanoic acid precursor or by late-stage phenoxylation of an appropriate halo-butanamide intermediate. The electronic and steric properties of the substituents can significantly influence the biological activity or physical properties of the final compound.

| Substituent Position | Example Substituent | Synthetic Approach | Potential Effect |

| para (4-position) | -OCH₃, -Cl, -F, -CF₃ | Williamson ether synthesis with a substituted phenol and a 4-halobutanoic acid ester. | Modulates electronic properties and lipophilicity. |

| ortho (2-position) | -CH₃, -Cl | Use of ortho-substituted phenols. | Introduces steric bulk near the ether linkage. |

| meta (3-position) | -NO₂, -CN | Use of meta-substituted phenols. | Alters electronic distribution and hydrogen bonding potential. |

Modifications to the 2,6-diethylphenyl group can explore the impact of steric hindrance and electronic effects around the amide nitrogen. This can be achieved by starting with different 2,6-disubstituted anilines. For instance, replacing the ethyl groups with other alkyl groups (e.g., methyl, isopropyl) can fine-tune the steric environment. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the amide.

| Modification | Example | Synthetic Precursor | Potential Influence |

| Alkyl Substitution | 2,6-dimethyl, 2,6-diisopropyl | 2,6-dimethylaniline, 2,6-diisopropylaniline | Alters steric hindrance around the amide bond. |

| Electronic Modification | 4-methoxy, 4-nitro | 2,6-diethyl-4-methoxyaniline, 2,6-diethyl-4-nitroaniline | Modifies the electron density of the aromatic ring. |

| Halogenation | 4-fluoro, 4-chloro | 4-fluoro-2,6-diethylaniline, 4-chloro-2,6-diethylaniline | Influences lipophilicity and potential for halogen bonding. |

The butanamide linker can be altered in several ways, including changing its length, introducing rigidity, or incorporating different functional groups. Shortening or lengthening the alkyl chain (e.g., to propionamide (B166681) or pentanamide) can affect the conformational flexibility and the distance between the two aromatic rings. Introducing unsaturation (e.g., a double bond) or a cyclic moiety within the linker can impose conformational constraints.

| Linker Modification | Example Structure | Synthetic Strategy | Impact on Properties |

| Chain Length Variation | N-(2,6-diethylphenyl)-3-phenoxypropanamide | Start with 3-phenoxypropanoic acid. | Changes the distance and flexibility between the terminal rings. |

| Introduction of Unsaturation | N-(2,6-diethylphenyl)-4-phenoxybut-2-enamide | Use of 4-phenoxybut-2-enoic acid. | Introduces rigidity and potential for different biological interactions. |

| Incorporation of Heteroatoms | N-(2,6-diethylphenyl)-2-(2-phenoxyethoxy)acetamide | Synthesis from 2-(2-phenoxyethoxy)acetic acid. | Alters polarity and hydrogen bonding capabilities. |

Stereoselective Synthesis and Chiral Resolution of Amide Systems

The synthesis of specific stereoisomers of amide-containing compounds is a significant challenge in organic chemistry, driven by the distinct pharmacological profiles often exhibited by different enantiomers or diastereomers. While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral derivatives and related complex amides. The sterically hindered N-(2,6-diethylphenyl) moiety, in particular, introduces the potential for atropisomerism—axial chirality arising from restricted rotation around the C(aryl)-N bond.

Catalytic enantioselective methods have emerged as powerful tools for establishing such chirality. For instance, palladium-catalyzed N-allylation reactions have been successfully employed for the asymmetric synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides, achieving high enantioselectivity (up to 92% ee) with a (S,S)-Trost ligand-(allyl-PdCl)₂ catalyst. nih.gov This strategy highlights a pathway for creating rotationally stable N-C chiral axes, a concept directly applicable to the synthesis of atropisomeric anilides. nih.gov

A significant hurdle in the synthesis of α-chiral amides is the risk of epimerization (loss of stereochemical integrity) at the α-carbon, especially when using conventional coupling reagents with less nucleophilic anilines. nih.govnih.gov To overcome this, epimerization-free synthetic routes have been developed. One notable example is the Umpolung Amide Synthesis (UmAS), which inverts the traditional reactivity of the synthons. nih.govacs.org This method utilizes the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form the N-aryl amide product. nih.govacs.org Crucially, this approach avoids the formation of an epimerization-prone electrophilic acyl donor, allowing for the synthesis of chiral α-amino-N-aryl amides with complete retention of enantioenrichment. nih.govnih.gov

For cases where a stereoselective synthesis is not feasible, the resolution of racemic mixtures provides an alternative path to obtaining enantiomerically pure compounds. nih.gov Traditional methods include the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. researchgate.net Additionally, chiral column chromatography is a widely used analytical and preparative technique. nih.gov For example, the gas chromatographic behavior of various amide derivatives has been studied on chiral stationary phases like N-lauroyl-R(+)-α-(1-naphthyl)ethylamine to achieve chiral recognition and separation. elsevierpure.com

Reaction Mechanism Studies in N-Aryl Amide Synthesis

Understanding the reaction mechanisms involved in the formation of N-aryl amides is fundamental to optimizing reaction conditions, improving yields, and developing novel synthetic strategies. The synthesis of compounds like this compound typically involves the formation of an amide bond between an aniline (B41778) derivative and a carboxylic acid or its activated form.

The most conventional mechanism for amide bond formation is a nucleophilic acyl substitution. acs.orgacs.org In this process, the carboxylic acid is activated by a coupling reagent, converting the hydroxyl group into a better leaving group. The nitrogen atom of the aniline then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the leaving group to yield the final amide product.

Alternative and more recently developed methods offer different mechanistic pathways. The Umpolung Amide Synthesis (UmAS) represents a paradigm shift from the standard mechanism. nih.govacs.org Mechanistic studies suggest that in the reaction between α-fluoronitroalkanes and N-aryl hydroxylamines, a Brønsted base facilitates the formation of key intermediates, leading directly to the N-aryl amide rather than an N-aryl hydroxamic acid. nih.gov This process circumvents the need for activating agents required in conventional methods. nih.govnih.gov

Another innovative approach involves the iron-mediated synthesis of N-aryl amides directly from nitroarenes and acyl chlorides. rsc.org In this one-pot reaction, iron dust acts as both a reductant and an additive. The proposed mechanism involves the reduction of the nitroarene to an intermediate species that can then react with the acyl chloride to form the amide bond. This method is economically and environmentally advantageous as it uses readily available starting materials and avoids pre-functionalization steps like the reduction of nitroarenes to anilines. rsc.org

The synthesis of aryl amides from thioacids or their precursors also proceeds via a unique mechanism. When acyl-Bunte salts (generated from organic anhydrides and sodium thiosulfate) react with aryl azides, the reaction is believed to proceed through the in situ generation of a thiocarboxylate. acs.org This species then reacts with the aryl azide (B81097) to form a thiotriazoline (B1590905) intermediate, which subsequently loses sulfur and molecular nitrogen to yield the desired aryl amide. acs.org

The table below summarizes the optimization of reaction conditions for a specific N-aryl amide synthesis using the UmAS methodology, illustrating the systematic study of reaction parameters.

| Entry | Hydroxylamine | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | N-Phenylhydroxylamine | Cs₂CO₃ | Toluene | 52 |

| 2 | N-Phenylhydroxylamine | K₂CO₃ | Toluene | 41 |

| 3 | N-Phenylhydroxylamine | DBU | Toluene | <5 |

| 4 | N-Phenylhydroxylamine | Cs₂CO₃ | CH₃CN | 36 |

| 5 | N-(4-methoxyphenyl)hydroxylamine | Cs₂CO₃ | Toluene | 63 |

| 6 | N-(2-pyridyl)hydroxylamine | Cs₂CO₃ | Toluene | 69* |

Molecular and Biochemical Mechanisms of Action Research

Investigation of Molecular and Cellular Targets

The primary step in mechanistic research is to identify the specific molecules within a cell that a compound interacts with. These targets are most often proteins, such as enzymes or receptors.

In vitro (cell-free) enzyme assays are a cornerstone of mechanistic studies. These experiments measure the ability of a compound to interfere with the activity of a specific enzyme. For example, researchers often screen compounds for their potential to inhibit kinases, a class of enzymes crucial for cell signaling, or urease, an enzyme associated with certain bacterial pathogens. researchgate.netnih.gov The potency of an inhibitor is typically reported as an IC50 value—the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the nature of this inhibition, such as whether it is competitive or non-competitive with the enzyme's natural substrate. researchgate.net

As no specific data exists for N-(2,6-diethylphenyl)-4-phenoxybutanamide, a data table of its enzyme inhibition profile cannot be provided.

This line of inquiry focuses on a compound's ability to bind to and modulate the function of cellular receptors. Receptors are protein structures that receive and transduce signals from outside the cell. Ligand binding assays are employed to quantify how strongly a compound (the ligand) binds to a specific receptor. This affinity is often expressed as an inhibition constant (Kᵢ). For instance, extensive research on analogues of 8-carboxamidocyclazocine (B1251197) (8-CAC) has been conducted to characterize their binding affinities for various opioid receptors, which helps in understanding their structure-activity relationships. nih.govresearchgate.net

No receptor binding data is available for this compound, and thus, a data table cannot be generated.

Elucidation of Intracellular Signaling Pathway Perturbations

Following the identification of a molecular target, research proceeds to map the downstream consequences of the compound-target interaction. This involves studying how the compound alters the complex network of intracellular signaling pathways. For example, the drug phenoxybenzamine (B1677643) functions by blocking alpha-adrenergic receptors. nih.gov This initial action leads to a cascade of downstream effects, including the relaxation of smooth muscle in blood vessels, a decrease in blood pressure, and a subsequent baroreceptor-mediated reflex increase in heart rate. nih.gov Techniques such as Western blotting and phosphoproteomics are used to trace these signaling cascades.

Molecular Interaction Profiling with Biological Macromolecules

To gain a comprehensive understanding of a compound's biological activity, its interactions with a wide array of macromolecules, including proteins and nucleic acids, are profiled. nih.gov This helps to determine the compound's selectivity for its intended target and to identify potential off-target interactions that could lead to unexpected effects. Advanced techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the binding kinetics and thermodynamics of these interactions. The modulation of protein-protein interactions (PPIs) by small molecules is a particularly active area of research. nih.gov

Biochemical Assays for Compound Activity Characterization

A diverse suite of biochemical assays is utilized to characterize the specific biological activities of a compound. These assays are tailored to measure a functional outcome resulting from the compound's action. For example, large-scale screening initiatives like the U.S. EPA's ToxCast program use hundreds of different biochemical assays to profile the potential biological activities of thousands of chemicals across a wide range of targets, including nuclear receptors, G-protein-coupled receptors (GPCRs), and cytochrome P450 (CYP) enzymes. nih.gov

Comparative Mechanistic Analyses with Structurally Related Amide Systems

A powerful tool in medicinal chemistry is the comparative analysis of structurally related compounds. By synthesizing a series of molecules with systematic modifications to a parent structure, researchers can deduce which chemical features are critical for biological activity. This is known as establishing a structure-activity relationship (SAR). For example, studies on 2,6-methano-3-benzazocines involved creating numerous analogues to probe the binding pocket of opioid receptors, which revealed how different chemical groups influenced binding affinity. nih.gov Such an analysis for this compound would require comparing its (currently unknown) mechanistic data with that of other phenoxybutanamide or N-substituted amide compounds.

Following a comprehensive search for scientific literature, there is no specific preclinical data available for the chemical compound "this compound" that aligns with the detailed outline requested. The search did not yield any studies on cell-based assays, or antimicrobial, antifungal, herbicidal, or insecticidal activities for this exact molecule.

The available research focuses on compounds with similar structural motifs, such as other N-phenyl amides or phenoxy-containing molecules, but does not provide direct data for "this compound". For instance, studies on various N-aryl-butanamides have shown some antifungal properties, and research into N-(2,6-diethylphenyl) acetamide (B32628) derivatives, like Butachlor, indicates herbicidal activity. nih.gov Similarly, other distinct phenoxyacetamide derivatives have been investigated for insecticidal effects. researchgate.net However, extrapolating these findings would be scientifically inaccurate.

Due to the absence of specific research data for "this compound," it is not possible to generate an article that adheres to the required factual accuracy and the strict, detailed outline provided.

Preclinical Biological Activity Studies in Research Models

In Vivo Studies in Non-Human Animal Models

Efficacy Evaluation in Model Organisms

No publicly accessible research data was identified that evaluates the efficacy of N-(2,6-diethylphenyl)-4-phenoxybutanamide in any non-human animal models for any specific therapeutic indication.

Pharmacodynamic Biomarker Analysis in Animal Systems

There is no available information on the analysis of pharmacodynamic biomarkers in animal systems following the administration of this compound. Such studies would typically measure the biochemical or physiological effects of the compound to understand its mechanism of action.

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies often involve synthesizing and testing a series of related compounds (analogues) to identify key structural features responsible for the desired pharmacological effects.

No specific SAR studies for this compound and its direct analogues were found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

No published QSAR models specific to this compound or a closely related series of analogues could be located.

Ligand-Target Binding Affinity Studies

Information regarding the specific molecular targets of this compound and its binding affinity to these targets is not available in the public research domain.

Structure-Property Relationship (SPR) Investigations

Structure-Property Relationship (SPR) investigations examine how the chemical structure of a compound affects its physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile.

No specific SPR studies for this compound have been published.

Computational and Theoretical Investigations of N 2,6 Diethylphenyl 4 Phenoxybutanamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. These simulations can provide insights into the binding affinity, mode, and energy of the interaction, which are crucial for understanding the potential biological activity of a compound.

A thorough search of scientific databases indicates that no molecular docking or ligand-protein interaction simulation studies have been published specifically for N-(2,6-diethylphenyl)-4-phenoxybutanamide. Such a study would involve docking this compound into the binding site of a relevant protein target to predict its binding conformation and affinity. The results would typically be presented in a data table format, as shown in the hypothetical example below.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: The following data is for illustrative purposes only and is not based on actual experimental or computational results.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase 1 | -8.5 | LYS78, GLU95, PHE154 | Hydrogen Bond, Pi-Pi Stacking |

| Hypothetical GPCR 2 | -7.2 | TRP112, TYR289 | Hydrophobic, Van der Waals |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies for electronic properties)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These studies can provide valuable information about a molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential, and reactivity.

No specific DFT or other quantum chemical calculation studies for this compound are available in the public domain. If such a study were conducted, it would yield data on the electronic properties of the molecule, which could be summarized in a table.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: The following data is for illustrative purposes only and is not based on actual computational results.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 Debye |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a ligand-protein complex, MD simulations can provide detailed information about the stability of the binding, the flexibility of the protein and ligand, and the specific interactions that are maintained over a period of time.

There are currently no published molecular dynamics simulation studies of this compound complexed with a protein target. Such simulations would provide a dynamic view of the interactions predicted by molecular docking and help to validate the stability of the predicted binding mode.

In Silico Prediction of Biological Activity Profiles

In silico methods for predicting biological activity involve the use of computational models to estimate the likely therapeutic effects or toxicological properties of a compound. These predictions are based on the chemical structure of the molecule and are often derived from large datasets of known active and inactive compounds.

A review of the literature reveals no specific in silico predictions of the biological activity profile for this compound. Such a study would typically involve using various predictive software and databases to generate a profile of potential biological targets and activities.

Conformational Analysis and Energy Landscape Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscape of a molecule is important as it can influence its ability to bind to a biological target.

No conformational analysis or energy landscape studies for this compound have been reported in the scientific literature. A conformational analysis would identify the low-energy conformers of the molecule and provide insights into its flexibility and the shapes it is likely to adopt in different environments.

Analytical Methodologies for Research Applications of N 2,6 Diethylphenyl 4 Phenoxybutanamide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N-(2,6-diethylphenyl)-4-phenoxybutanamide from complex matrices and for its precise quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which may require derivatization to enhance its volatility, GC-MS can provide high-resolution separation and sensitive detection. The gas chromatograph separates the compound from other components in the sample based on its partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compound and analyzes the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification and quantification.

Key parameters in a typical GC-MS analysis that would be optimized for this compound include the type of capillary column, the temperature program of the oven, the injection mode, and the ionization method in the mass spectrometer. While specific operational parameters for this compound are not extensively documented in publicly available literature, methodologies for structurally similar aromatic amides often utilize columns such as a 5% phenyl polysilphenylene-siloxane stationary phase.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Example Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TR-5MS) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial temp. 70°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Injector Temp. | 300°C |

| MS Ion Source Temp. | 220°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, particularly suitable for non-volatile compounds and those present in complex biological or environmental samples. This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the parent ion of the target compound, which is then fragmented, and the second mass spectrometer detects specific fragment ions. This multiple reaction monitoring (MRM) provides excellent specificity and reduces background noise.

For this compound, a reversed-phase HPLC system would likely be employed, with a C18 column being a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization.

Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Example Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high percentage of B |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of compounds that possess a chromophore. Given the aromatic rings in this compound, it is expected to absorb UV light, making HPLC-UV a viable analytical method. The separation principle is similar to that in LC-MS, but detection is based on UV absorbance at a specific wavelength. While less sensitive and selective than mass spectrometry, HPLC-UV is robust, cost-effective, and suitable for analyzing samples with higher concentrations of the analyte. For some applications, derivatization with a UV-absorbing or fluorescent tag may be employed to enhance detection sensitivity. scholarsresearchlibrary.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and can also be adapted for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Phenoxy & Diethylphenyl) | 6.8 - 7.5 |

| -O-CH₂- | ~4.0 |

| -CH₂- (Alkyl chain) | 1.8 - 2.5 |

| -N-H (Amide) | 7.5 - 8.5 (broad singlet) |

| -CH₂- (Ethyl groups) | ~2.6 (quartet) |

| -CH₃ (Ethyl groups) | ~1.2 (triplet) |

Infrared (IR) Spectroscopy in Research

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. The amide group would show a distinct N-H stretching vibration and a strong C=O (Amide I) stretching vibration. The presence of aromatic rings would be confirmed by C-H and C=C stretching vibrations, and the ether linkage would show a characteristic C-O stretch. acs.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3370 - 3170 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aromatic (C=C) | Stretch | 1600 & 1500 |

| Aliphatic (C-H) | Stretch | 3000 - 2850 |

| Ether (C-O) | Stretch | 1320 - 1000 |

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry stands as a powerful tool for the structural elucidation and characterization of this compound. When coupled with chromatographic separation techniques such as liquid chromatography (LC-MS), it provides high sensitivity and selectivity, enabling the unambiguous identification of the analyte.

The fragmentation pattern of this compound under mass spectrometric analysis is dictated by its chemical structure. The amide linkage, the diethylphenyl group, and the phenoxybutyl moiety all contribute to a characteristic fragmentation signature. Common fragmentation pathways for amides include the cleavage of the N-CO bond, which can result in the formation of an acylium ion and the corresponding amine fragment. nih.gov

For this compound, key fragmentation events that can be anticipated include:

α-Cleavage: Fission of the bond adjacent to the carbonyl group or the nitrogen atom.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This is particularly relevant for aliphatic amides with available gamma-hydrogens. nih.gov

Cleavage of the Ether Bond: The phenoxy group may also undergo fragmentation, leading to the formation of characteristic ions.

The resulting mass spectrum, with its unique pattern of molecular and fragment ions, serves as a fingerprint for the compound, allowing for its confident identification in complex research samples. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, aiding in the determination of the elemental composition of the parent molecule and its fragments.

| Potential Fragment Ion | Description |

| [M+H]+ | Protonated molecular ion |

| Acylium Ion | Resulting from N-CO bond cleavage |

| Diethylaniline Fragment | Resulting from N-CO bond cleavage |

| Phenoxybutyl Fragment | Resulting from cleavage of the amide bond |

Sample Preparation Strategies for Diverse Research Matrices

The effective analysis of this compound in various research matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, necessitates meticulous sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument.

Commonly employed sample preparation techniques for aromatic amides and related compounds in complex matrices include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical and depends on the polarity of this compound and the nature of the matrix.

Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient alternative to LLE. A solid sorbent is used to retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., C18, mixed-mode) is tailored to the physicochemical properties of the target compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has found broader applications. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

For instance, in the analysis of primary aromatic amines in human urine, a sample preparation method involving hydrolysis followed by liquid-liquid extraction with methyl-tert-butyl ether (MTBE) has been successfully employed. nih.gov While not identical, this approach highlights the types of steps that might be adapted for this compound in a biological matrix.

| Sample Matrix | Potential Preparation Strategy | Key Considerations |

| Plasma/Serum | Protein Precipitation followed by SPE or LLE | Efficient removal of proteins to prevent column clogging and ion suppression. |

| Urine | Dilution followed by SPE or direct injection (if concentration is high) | Potential for hydrolysis of conjugates prior to extraction. |

| Environmental Water | Solid-Phase Extraction | Pre-concentration of the analyte from a large sample volume. |

| Tissue Homogenates | Homogenization, extraction with an organic solvent, and cleanup by SPE | Efficient extraction from a complex solid matrix. |

Method Validation for Research-Grade Analysis

For any quantitative analytical method to be considered reliable for research purposes, it must undergo a thorough validation process. Method validation ensures that the analytical procedure is suitable for its intended use and provides data that is accurate and precise. Key validation parameters for research-grade analysis of this compound include the Limit of Detection (LOD), Limit of Quantitation (LOQ), and accuracy.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with an acceptable level of accuracy and precision. For many applications, a signal-to-noise ratio of 10:1 is used to estimate the LOQ. It is crucial for quantitative studies where precise measurements at low concentrations are necessary.

Accuracy: Accuracy reflects the closeness of a measured value to the true or accepted value. In analytical chemistry, it is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For a method to be considered accurate, the recovery should typically fall within a predefined range, for example, 80-120%.

The validation of an LC-MS/MS method for a process impurity in a pharmaceutical product, for instance, demonstrated sensitivity values with an LOD of 0.04 µg/g and an LOQ of 0.13 µg/g, and accuracy with recovery ranging from 95.6% to 129.29%. ijper.org While these values are specific to that particular analysis, they provide a benchmark for the level of performance that can be expected from a well-validated method.

| Validation Parameter | Typical Acceptance Criteria for Research Applications |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; Acceptable precision and accuracy |

| Accuracy (% Recovery) | Typically within 80-120% |

| Precision (%RSD) | Typically ≤ 15-20% |

| Linearity (R²) | ≥ 0.99 |

Research on this compound Metabolism and Degradation Not Publicly Available

Comprehensive searches for scientific literature detailing the metabolism and environmental degradation of the chemical compound this compound have yielded no specific research findings. Despite inquiries into metabolic transformation studies, enzymatic biotransformation, and various environmental degradation pathways, publicly accessible data on this particular compound appears to be non-existent.

Therefore, it is not possible to provide a detailed article on the metabolism and degradation of this compound as outlined in the requested structure. The required information, including the identification of metabolites and the mechanisms of its breakdown in biological and environmental systems, is not available in published scientific literature.

General principles of chemical metabolism and degradation can be discussed, but they would not pertain specifically to this compound. Such a discussion would be speculative and would not meet the requirements for a scientifically accurate article focused solely on this compound.

Metabolism and Degradation Pathways in Research Models

Future Research Directions and Challenges for N 2,6 Diethylphenyl 4 Phenoxybutanamide

Elucidation of Novel Biological Targets

A primary objective for future research on N-(2,6-diethylphenyl)-4-phenoxybutanamide is the identification and validation of its biological targets. While its chemical structure suggests potential interactions with a range of proteins, empirical evidence is necessary to confirm these interactions. Phenotypic screens, which assess the effects of a compound on cellular or organismal phenotypes, can provide initial clues about its mechanism of action. Following a phenotypic hit, target deconvolution becomes a critical step. Techniques such as chemical proteomics and affinity-based pulldown assays can be employed to isolate and identify binding partners.

A significant challenge in this area is distinguishing between specific, high-affinity targets and non-specific or low-affinity interactions. Furthermore, the transient nature of some protein-ligand interactions can make their detection difficult. The development of photo-affinity probes derived from this compound could be a valuable strategy to covalently trap and identify its interacting proteins.

Advanced Synthetic Approaches for Structurally Complex Analogues

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse library of structurally complex analogues is essential. Future synthetic efforts should focus on modular and efficient routes that allow for systematic modification of the N-aryl ring, the phenoxy group, and the butanamide linker. Methodologies such as late-stage functionalization could be particularly powerful, enabling the introduction of chemical diversity into a common core structure at a later step in the synthetic sequence.

The synthesis of analogues with increased conformational rigidity, such as those incorporating cyclic constraints, could provide valuable insights into the bioactive conformation of the molecule. However, the synthesis of such complex structures can be challenging and may require the development of novel synthetic methods. Additionally, ensuring the stereochemical purity of chiral analogues will be crucial, as different stereoisomers can exhibit distinct biological activities.

| Synthetic Strategy | Objective | Potential Challenges |

| Modular Synthesis | Rapid generation of a diverse analogue library | Ensuring convergent and high-yielding reaction sequences |

| Late-Stage Functionalization | Introduction of diverse functional groups on a common scaffold | Identifying chemoselective reactions that tolerate existing functionality |

| Synthesis of Conformationally Restricted Analogues | Probing the bioactive conformation | Increased synthetic complexity and potential for strain |

Integration of Multi-Omics Data in Mechanism of Action Studies

Understanding the comprehensive biological effects of this compound requires a systems-level approach. The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can shed light on the impact on cellular metabolism.

A significant challenge lies in the analysis and interpretation of these large and complex datasets. The development of sophisticated bioinformatics pipelines and computational tools is necessary to integrate multi-omics data and to identify perturbed pathways and networks. Distinguishing direct effects of the compound from secondary, downstream consequences is another critical aspect that requires careful experimental design and data analysis. The use of multi-omics approaches can help to build a more complete picture of a compound's mechanism of action. nih.govnih.gov

Development of Predictive Computational Models for N-Aryl Amides

Computational modeling can play a crucial role in accelerating the discovery and optimization of N-aryl amides like this compound. The development of predictive quantitative structure-activity relationship (QSAR) models can help in designing new analogues with improved potency and selectivity. These models are built by correlating the chemical structures of a series of compounds with their biological activities.

Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound and its analogues to their biological targets. researchgate.net These computational approaches can provide valuable insights into the key interactions that govern binding affinity and can guide the rational design of new compounds. The accuracy of these models is highly dependent on the quality of the input data and the force fields used. nih.gov A major challenge is the development of models that can accurately predict the activity of compounds with novel scaffolds or those that act on new biological targets. Machine learning and artificial intelligence are emerging as powerful tools to develop more sophisticated and predictive computational models. mdpi.com

| Computational Approach | Application | Key Considerations |

| QSAR Modeling | Predicting the activity of new analogues | Requires a large and diverse dataset of compounds with known activities |

| Molecular Docking | Predicting binding modes to target proteins | Accuracy depends on the quality of the protein structure and the docking algorithm |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex | Computationally intensive and requires careful parameterization |

Role of this compound in Basic Biological Research as a Chemical Probe

A well-characterized small molecule like this compound can serve as a valuable chemical probe to investigate fundamental biological processes. nih.govnih.gov A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway in a cellular or in vivo context. To be considered a high-quality chemical probe, a compound should exhibit high potency, selectivity, and a well-defined mechanism of action.

Future research should focus on thoroughly characterizing the selectivity profile of this compound against a broad panel of potential off-targets. The development of a "negative control," a structurally similar but inactive analogue, would be highly beneficial for validating its on-target effects in biological experiments. Once validated, this compound could be used to dissect complex signaling pathways and to explore the physiological and pathological roles of its target protein(s). The challenge in developing a chemical probe lies in achieving the necessary level of selectivity and in thoroughly characterizing its biological effects to ensure that the observed phenotypes are indeed due to the modulation of its intended target. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(2,6-diethylphenyl)-4-phenoxybutanamide?

Methodological Answer: The synthesis of this compound can be adapted from methods used for structurally analogous amides (e.g., 2-(4-butyryl-2-fluorophenoxy)-N-butylacetamide derivatives). Key steps include:

- Coupling reactions : React 4-phenoxybutanoyl chloride with 2,6-diethylaniline in the presence of a base (e.g., triethylamine) to form the amide bond .

- Alternative route : Use bromoacetyl bromide intermediates with K₂CO₃/KI as catalysts under reflux conditions (e.g., 12 hours at 80°C) to improve yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to isolate the pure product.

Table 1. Example Reaction Parameters for Analogous Amides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | K₂CO₃, KI | |

| Reaction Time | 12 hours (reflux) | |

| Yield Range | 51–82% | |

| Analytical Confirmation | ¹H/¹³C-NMR, melting point (75–84°C) |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of techniques:

- NMR Spectroscopy : Analyze ¹H-NMR (e.g., δ 1.2–1.4 ppm for diethyl groups, δ 6.8–7.4 ppm for aromatic protons) and ¹³C-NMR (e.g., carbonyl at ~170 ppm) to confirm connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₅NO₂: 311.1886 g/mol).

- Melting Point Analysis : Compare observed values with literature data (if available) to assess purity .

Advanced Research Questions

Q. How to design experiments to determine the compound’s mechanism of action in pesticidal applications?

Methodological Answer: Given structural similarity to herbicides like diethatyl-ethyl , prioritize:

- Enzyme Inhibition Assays : Test activity against acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), common herbicide targets. Use spectrophotometric methods to monitor enzyme activity .

- Receptor Binding Studies : Radiolabel the compound and perform competitive binding assays with known ALS inhibitors (e.g., imazethapyr) to quantify affinity .

- Metabolite Profiling : Use LC-MS to identify degradation products in plant models, which may reveal detoxification pathways .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. Address this by:

- Standardizing Assay Parameters : Control pH (e.g., 7.4 for physiological conditions), temperature (25°C vs. 37°C), and solvent (DMSO concentration <1% to avoid cytotoxicity) .

- Stability Testing : Monitor compound degradation via HPLC under assay conditions (e.g., light exposure, buffer composition) .

- Orthogonal Assays : Validate results using independent methods (e.g., in vitro enzyme inhibition vs. whole-plant bioassays) .

Q. How to optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility. Characterize via XRD and solubility assays .

- Prodrug Design : Modify the phenoxy group with hydrolyzable esters (e.g., acetyl) to improve membrane permeability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release. Measure encapsulation efficiency and in vitro release kinetics .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity studies between mammalian and insect cell lines?

Methodological Answer:

- Species-Specific Metabolism : Perform cytochrome P450 inhibition assays to assess metabolic activation differences .

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to compare transport rates across lipid bilayers .

- Transcriptomic Profiling : RNA-seq of treated cells to identify differentially expressed genes (e.g., detoxification enzymes) that explain resistance .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s environmental persistence?

Methodological Answer:

- Abiotic Controls : Include light-exposed and dark samples to assess photodegradation. Monitor via HPLC-MS .

- Biotic Controls : Autoclave soil samples to distinguish microbial vs. chemical degradation. Compare half-lives (t₁/₂) in sterile vs. non-sterile conditions .

- Reference Compounds : Use structurally stable analogs (e.g., fully halogenated derivatives) as negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.